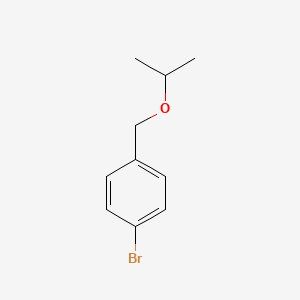

1-Bromo-4-(isopropoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPONJHKBJZMGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619263 | |

| Record name | 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98446-84-5 | |

| Record name | 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-[(propan-2-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(isopropoxymethyl)benzene

Introduction: Strategic Importance of 1-Bromo-4-(isopropoxymethyl)benzene in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of two distinct functional groups: a bromo substituent on the aromatic ring, which is amenable to a wide range of cross-coupling reactions, and an isopropoxymethyl ether group, which can influence the solubility, metabolic stability, and binding interactions of a lead compound. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important intermediate, with a focus on the underlying chemical principles and practical considerations for its successful preparation in a laboratory setting.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from commercially available materials. The isopropoxymethyl ether linkage can be readily formed via a Williamson ether synthesis, a robust and well-established method for the preparation of ethers.[1][2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the alkoxide can be generated from the corresponding alcohol, (4-bromophenyl)methanol. This precursor alcohol is, in turn, accessible through the reduction of 4-bromobenzoic acid.[4]

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: (4-bromophenyl)methanol

The first stage of the synthesis involves the reduction of 4-bromobenzoic acid to (4-bromophenyl)methanol. While various reducing agents can accomplish this transformation, borane complexes are particularly effective for the selective reduction of carboxylic acids in the presence of other functional groups.[4]

Reaction Mechanism: Borane Reduction of a Carboxylic Acid

The reduction of a carboxylic acid with borane (BH₃) proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF).

Caption: Simplified mechanism of borane reduction.

Experimental Protocol: Synthesis of (4-bromophenyl)methanol

This protocol is adapted from established procedures for the borane reduction of carboxylic acids.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzoic Acid | 201.02 | 10.0 g | 0.0497 |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 150 mL | 0.150 |

| Diethyl ether | - | As needed | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-bromobenzoic acid (10.0 g, 0.0497 mol).

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to dissolve the carboxylic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (150 mL, 0.150 mol) dropwise via an addition funnel over 30 minutes. Caution: The reaction is exothermic and generates hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases.

-

Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude (4-bromophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white solid.[5]

Part 2: Williamson Ether Synthesis of this compound

The final step is the formation of the ether linkage via a Williamson ether synthesis. This involves the deprotonation of (4-bromophenyl)methanol to form the corresponding alkoxide, followed by its reaction with an isopropyl halide.

Reaction Mechanism: SN2 Displacement

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][6] The alkoxide ion, a potent nucleophile, attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group in a single concerted step.

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-bromophenyl)methanol | 187.04 | 5.0 g | 0.0267 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.28 g | 0.0321 |

| 2-Bromopropane | 122.99 | 4.93 g (3.6 mL) | 0.0401 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated ammonium chloride solution | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.28 g, 0.0321 mol). Extreme Caution: Sodium hydride is a highly reactive and flammable solid. Handle only in an inert atmosphere and away from water.[7][8][9][10]

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add 50 mL of anhydrous THF to the flask.

-

In a separate flask, dissolve (4-bromophenyl)methanol (5.0 g, 0.0267 mol) in 50 mL of anhydrous THF.

-

Slowly add the solution of (4-bromophenyl)methanol to the sodium hydride suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Add 2-bromopropane (3.6 mL, 0.0401 mol) to the reaction mixture. Caution: 2-Bromopropane is a flammable and potentially harmful liquid.[11][12][13][14][15]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with the slow addition of saturated ammonium chloride solution.

-

Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford this compound as a colorless oil.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the benzylic methylene protons, the isopropyl methine proton, and the isopropyl methyl protons with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₃BrO). |

| Infrared Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds. |

Safety and Handling

-

Sodium Hydride: Extremely flammable and reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin burns and eye damage.[8] All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[7]

-

2-Bromopropane: A flammable liquid and vapor. It is harmful if swallowed or inhaled and may cause skin and eye irritation. It is also a suspected carcinogen and may damage fertility or the unborn child.[12][14] Handle in a fume hood and wear appropriate PPE.[11][13][15]

-

Borane-THF Complex: Flammable liquid and vapor. Reacts with water to release flammable gases. Causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The two-step synthesis of this compound described in this guide provides a reliable and scalable route to this valuable building block. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently prepare this compound for use in their drug discovery and development programs.

References

- VertexAI Search. (n.d.).

-

ChemSynthesis. (2024-05-20). (4-bromophenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-propylbenzene. National Institutes of Health. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene. Retrieved from [Link]

- A blog post on the synthesis of 1-Bromo-4-ethylbenzene.

- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Bromopropane. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-BROMOPROPANE. Retrieved from [Link]

- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis. Retrieved from [Link]

- A chemical supplier's safety d

- A research article on Brønsted acid-catalyzed alkyl

-

Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from [Link]

-

Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

-

Loba Chemie. (2016, May 12). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-(1-methylethyl)- (CAS 586-61-8). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. 4-Bromobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. homework.study.com [homework.study.com]

- 7. nj.gov [nj.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. alkalimetals.com [alkalimetals.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. nj.gov [nj.gov]

- 12. atamankimya.com [atamankimya.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

A Technical Guide to the Structural Elucidation of 1-Bromo-4-(isopropoxymethyl)benzene

Abstract

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-Bromo-4-(isopropoxymethyl)benzene, a substituted aromatic ether. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind the analytical workflow, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another. Detailed experimental protocols, predictive data tables, and logical workflow diagrams are provided to guide researchers in confirming the molecule's identity with the highest degree of confidence.

Foundational Strategy: From Synthesis to Analysis

The logical starting point for any structure elucidation is a plausible hypothesis of the molecular structure, often derived from its synthetic pathway. This compound is readily synthesized via the Williamson ether synthesis, a robust and well-understood SN2 reaction.[1][2] This reaction involves the deprotonation of (4-bromophenyl)methanol to form an alkoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane).[3]

Understanding this synthetic logic provides the basis for our expected structure and informs the entire analytical strategy. The goal is not merely to collect data but to seek specific, predicted signals that confirm the presence of the key structural motifs: a para-disubstituted benzene ring, a bromo substituent, and an isopropoxymethyl ether group.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the solution into a gas chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Method: Use a temperature program starting at 50°C, ramping to 280°C at 10°C/min to ensure separation from any impurities.

-

MS Detection: Use a standard electron ionization (EI) source at 70 eV. Scan the mass range from m/z 40 to 400.

-

Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum, looking for the M/M+2 molecular ion and the predicted fragment ions.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [4]For this compound, we are looking for definitive evidence of the aromatic ring, the ether linkage, and the aliphatic side chain.

Expected Vibrational Frequencies

The structure contains several IR-active bonds whose absorptions are highly characteristic. Phenyl alkyl ethers are known to show two strong C-O stretching absorbances. [5][6]

| Wavenumber (cm-1) | Vibration Type | Significance for Structure Confirmation |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. [7] |

| 2975-2850 | Aliphatic C-H Stretch | Confirms the isopropoxy group's saturated carbons. |

| ~1595, ~1490 | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 (strong) | Aryl-Alkyl Ether C-O-C Asymmetric Stretch | Key diagnostic peak for the Ar-O-CH₂ linkage. [8] |

| 840-810 (strong) | C-H Out-of-Plane Bend | Strong evidence for 1,4- (para) disubstitution on the benzene ring. [7]|

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or Ge).

-

Sample Application: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1.

-

Data Processing: Perform an ATR correction if required by the software. Label significant peaks and compare them to the predicted values.

Nuclear Magnetic Resonance: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, mapping the carbon and hydrogen framework of the molecule. We will use both ¹H and ¹³C NMR to create a self-validating dataset.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale |

| ~7.45 | Ha | Doublet | 2H | Aromatic protons ortho to the electron-withdrawing Bromine atom. [7] |

| ~7.25 | Hb | Doublet | 2H | Aromatic protons ortho to the electron-donating -CH₂O- group. |

| ~4.50 | Hc | Singlet | 2H | Benzylic protons (-O-CH₂-Ar), deshielded by both the oxygen and the aromatic ring. |

| ~3.70 | Hd | Septet | 1H | Isopropyl methine proton (-CH-), split by 6 neighboring methyl protons. |

| ~1.25 | He | Doublet | 6H | Isopropyl methyl protons (-CH₃), split by the single methine proton. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Due to the molecule's symmetry (a plane passing through the C1-C4 axis), we expect to see 7 distinct carbon signals, not 10.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | C4 | Aromatic carbon attached to the -CH₂O- group. |

| ~131 | C2, C6 | Aromatic carbons ortho to the Bromine atom. |

| ~129 | C3, C5 | Aromatic carbons ortho to the -CH₂O- group. |

| ~121 | C1 | Aromatic carbon attached to Bromine (ipso-carbon). |

| ~72 | C7 | Benzylic carbon (-CH₂-), deshielded by oxygen. |

| ~70 | C8 | Isopropyl methine carbon (-CH-). |

| ~22 | C9, C10 | Isopropyl methyl carbons (-CH₃). |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Phase and baseline correct the spectrum. Integrate the ¹H signals and reference both spectra to TMS.

Caption: Logical workflow for the comprehensive spectroscopic analysis.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of evidence from orthogonal analytical techniques.

-

Mass Spectrometry confirms the correct molecular formula and the presence of a single bromine atom.

-

IR Spectroscopy validates the key functional groups: the aryl-alkyl ether and the para-substituted aromatic ring.

-

NMR Spectroscopy provides the definitive map, confirming the 1,4-substitution pattern on the ring and the precise structure and connectivity of the isopropoxymethyl sidechain.

Each result validates the others, building an unshakeable foundation for the final structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11462, 1-Bromo-4-isopropylbenzene." PubChem, [Link]. Accessed Jan 23, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 136374, 1-Bromo-4-propylbenzene." PubChem, [Link]. Accessed Jan 23, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14716142, 1-Bromo-4-(isopentyloxy)benzene." PubChem, [Link]. Accessed Jan 23, 2026.

-

NIST. "1-Bromo-4-propylbenzene" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed Jan 23, 2026.

-

NIST. "Benzene, 1-bromo-4-methyl-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed Jan 23, 2026.

-

NIST. "Benzene, 1-bromo-4-(1-methylethyl)-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed Jan 23, 2026.

-

Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry, [Link]. Accessed Jan 23, 2026.

-

Brown, J. "Orientation of products substituent in monosubstituted benzene derivatives." Doc Brown's Chemistry, [Link]. Accessed Jan 23, 2026.

-

LibreTexts. "18.8: Spectroscopy of Ethers." Chemistry LibreTexts, [Link]. Accessed Jan 23, 2026.

-

LibreTexts. "16.1: Electrophilic Aromatic Substitution Reactions - Bromination." Chemistry LibreTexts, [Link]. Accessed Jan 23, 2026.

-

Fiveable. "Spectroscopy of Ethers." Fiveable, [Link]. Accessed Jan 23, 2026.

-

The Organic Chemistry Tutor. "Williamson Ether Synthesis Reaction Mechanism." YouTube, [Link]. Accessed Jan 23, 2026.

-

Smith, B. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online, [Link]. Accessed Jan 23, 2026.

-

Chegg. "Solved Mass spectra for 1-bromo-4-propylbenzene and." Chegg.com, [Link]. Accessed Jan 23, 2026.

-

Sadowski, M., et al. "Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes." PubMed, [Link]. Accessed Jan 23, 2026.

-

OpenStax. "18.8 Spectroscopy of Ethers." Organic Chemistry: A Tenth Edition – OpenStax adaptation 1, [Link]. Accessed Jan 23, 2026.

- Google Patents. "US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

Institute of Science, Nagpur. "Identification of Organic Compound by Organic Qualitative Analysis." Institute of Science, Nagpur, [Link]. Accessed Jan 23, 2026.

-

Evans, M. "Retrosynthetic Analysis of a Trisubstituted Benzene." YouTube, [Link]. Accessed Jan 23, 2026.

-

LibreTexts. "Williamson Ether Synthesis." Chemistry LibreTexts, [Link]. Accessed Jan 23, 2026.

-

Brown, J. "Mass spectrum of benzene." Doc Brown's Chemistry, [Link]. Accessed Jan 23, 2026.

-

ResearchGate. "FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,..." ResearchGate, [Link]. Accessed Jan 23, 2026.

-

Chemistry Steps. "Williamson Ether Synthesis." Chemistry Steps, [Link]. Accessed Jan 23, 2026.

-

ResearchGate. "(PDF) Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex..." ResearchGate, [Link]. Accessed Jan 23, 2026.

-

ChemTalk. "Williamson Ether Synthesis." ChemTalk, [Link]. Accessed Jan 23, 2026.

-

Bartleby. "Answered: The following two mass spectra..." Bartleby, [Link]. Accessed Jan 23, 2026.

-

DrugBank. "1-Bromo-4-fluorobenzene." DrugBank, [Link]. Accessed Jan 23, 2026.

-

ChemHelpASAP. "mass spectrum & fragmentation of 1-bromobutane." YouTube, [Link]. Accessed Jan 23, 2026.

-

OpenStax. "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry, [Link]. Accessed Jan 23, 2026.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

The Lynchpin of Modern Synthesis: An In-depth Technical Guide to the Reactivity of Aryl Bromide Ethers

Foreword: The Enduring Relevance of the Aryl Bromide Ether Motif

In the landscape of organic synthesis, the aryl bromide ether moiety stands as a cornerstone functional group, pivotal to the construction of a vast array of complex molecules, from life-saving pharmaceuticals to advanced materials.[1] Its prevalence in drug development is a testament to its synthetic versatility, offering a robust handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity of aryl bromide ethers, moving beyond a mere recitation of protocols to offer a deeper understanding of the mechanistic underpinnings and practical considerations that govern their successful application in research and development. We will delve into the causality behind experimental choices, providing a framework for rational reaction design and troubleshooting.

The Dichotomy of Reactivity: Understanding the Aryl C-Br and C-O Bonds

The synthetic utility of an aryl bromide ether is rooted in the distinct reactivity profiles of its two key functional groups: the aryl carbon-bromine (C-Br) bond and the aryl carbon-oxygen (C-O) bond. The C-Br bond, with its inherent polarity and the moderate leaving group ability of the bromide, is the primary locus of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. Conversely, the C-O ether linkage is generally more robust, though its cleavage can be strategically employed in certain synthetic contexts, often requiring nickel catalysis.[2] This dichotomy allows for selective functionalization, making the aryl bromide ether a versatile building block.

The Workhorse of Synthesis: Transition-Metal-Catalyzed Cross-Coupling Reactions

Aryl bromide ethers are premier substrates for a host of palladium- and copper-catalyzed cross-coupling reactions. The judicious choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and selectivities.

Palladium-Catalyzed Reactions: The Power of Versatility

Palladium catalysis has revolutionized the functionalization of aryl bromides. The general catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, reacting an aryl bromide with an organoboron species.[3][4][5] The choice of base is critical, as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Degassed Solvents: Removes dissolved oxygen which can interfere with the catalyst.

-

Aqueous Base: The presence of water often accelerates the reaction, though anhydrous conditions can also be employed with specific bases like KF.[3]

-

Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst, but for more challenging substrates, specialized biarylphosphine ligands can enhance catalytic activity.[7]

This reaction enables the formation of C-N bonds by coupling aryl bromides with amines. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps.

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination

| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Typical Yields | Notes |

| P(t-Bu)₃ | 1-2 | 80-110 | Good to Excellent | Effective for a broad range of substrates. |

| XPhos | 1-2 | Room Temp - 100 | Excellent | Highly active, allows for lower reaction temperatures. |

| SPhos | 1-2 | Room Temp - 100 | Excellent | Particularly effective for sterically hindered substrates.[8] |

| RuPhos | 1-2 | Room Temp - 100 | Excellent | Useful for coupling with a variety of amines, including primary and secondary. |

Copper-Catalyzed Reactions: The Ullmann Condensation and Beyond

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical and still highly relevant method for forming C-O, C-N, and C-S bonds.[9][10] While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have significantly expanded their scope and utility.[11][12][13]

The Ullmann ether synthesis couples an aryl halide with an alcohol or phenol.[12][14] While aryl iodides are more reactive, aryl bromides can be effectively coupled, often requiring the use of a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine.[12] The reaction is sensitive to steric hindrance on both the aryl bromide and the alcohol.[12]

Experimental Protocol: Ullmann Coupling of 2-Bromotoluene with Phenol

-

In a sealed tube, combine 2-bromotoluene (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).

-

Add anhydrous dimethylformamide (DMF) (3 mL).

-

Seal the tube and heat the mixture to 110-130 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Self-Validating System: The success of this protocol relies on the synergistic effect of the copper catalyst, the bidentate nitrogen ligand which enhances the catalyst's solubility and reactivity, and a suitable base to deprotonate the phenol.

Beyond Cross-Coupling: Alternative Transformations

While cross-coupling reactions are dominant, aryl bromide ethers can participate in a range of other valuable transformations.

Nucleophilic Aromatic Substitution (SNAr)

For aryl bromide ethers bearing strongly electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions, direct nucleophilic aromatic substitution becomes a viable pathway.[15][16][17] The electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the bromide.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Formation of Organometallic Reagents

Aryl bromide ethers readily form Grignard and organolithium reagents, which are powerful nucleophiles for C-C bond formation.[18][19][20][21]

Experimental Protocol: Formation of 4-Methoxyphenylmagnesium Bromide

-

Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a solution of 4-bromoanisole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) dropwise via the dropping funnel.

-

Initiate the reaction by gentle warming if necessary. Once started, the reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting grey solution of the Grignard reagent can be used directly in subsequent reactions.

Trustworthiness of the Protocol: The use of flame-dried glassware and anhydrous solvents is critical, as Grignard reagents are highly sensitive to moisture. The iodine crystal serves as an activator for the magnesium surface.

Borylation Reactions

Palladium-catalyzed borylation of aryl bromide ethers provides access to valuable arylboronate esters, which are key intermediates for Suzuki-Miyaura couplings and other transformations.[8][22][23][24]

Photoredox Catalysis

Recent advances in photoredox catalysis have enabled the activation of the C-Br bond under mild, visible-light-mediated conditions, opening new avenues for radical-based functionalization.[25][26][27][28][29] This approach often displays excellent functional group tolerance.

Strategic Applications in Drug Development and Complex Molecule Synthesis

The reactivity profile of aryl bromide ethers makes them invaluable in the synthesis of bioactive molecules. For example, the diaryl ether linkage is a common motif in many natural products and pharmaceuticals. The Chan-Lam coupling, a copper-catalyzed C-O bond-forming reaction, is particularly useful for synthesizing these structures from arylboronic acids and phenols, often under milder conditions than the classical Ullmann reaction.[30] Furthermore, the ability to perform late-stage functionalization on a complex molecule containing an aryl bromide ether moiety allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Future Outlook: Emerging Trends and Unmet Challenges

The field of C-H activation continues to evolve, offering the potential for even more direct and atom-economical functionalization of the aromatic ring in aryl ethers, potentially bypassing the need for a pre-installed bromide.[31][32][33][34][35] However, achieving predictable regioselectivity in the absence of a directing group remains a significant challenge. Additionally, the development of more sustainable catalytic systems, utilizing earth-abundant metals like iron, is an area of active research.[36] The continued development of photoredox and electrocatalytic methods will undoubtedly provide even milder and more selective ways to transform aryl bromide ethers in the future.[35]

References

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Campedelli, A. J. (2020). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

[Author], [Author], et al. (Year). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. [Journal], [Volume], [pages]. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Accounts of Chemical Research. (2016). Visible Light Mediated Photoredox Catalytic Arylation Reactions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. Retrieved from [Link]

-

ChemistryViews. (2015). Photoredox Activation of Aryl Bromides. Retrieved from [Link]

-

Accounts of Chemical Research. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Zhang, Y., Zhang, J.-J., Lou, L., Lin, R., Cramer, N., Wang, S.-G., & Chen, Z. (2024). Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. [Journal]. Retrieved from [Link]

-

The Journal of Organic Chemistry. (Year). Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates. Retrieved from [Link]

-

[Journal]. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]

-

PMC. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

-

ResearchGate. (2025). Iron‐catalyzed borylation of aryl ethers via cleavage of C−O bonds. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

[Journal]. (Year). Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. Retrieved from [Link]

- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.

-

PMC. (Year). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]

-

YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]

-

OUCI. (n.d.). Photoredox Catalysis. Retrieved from [Link]

-

PMC. (Year). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Retrieved from [Link]

-

YouTube. (2019). making Grignard reagents. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

MDPI. (Year). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Retrieved from [Link]

-

YouTube. (2024). Removable and modifiable directing groups in C-H activation. Retrieved from [Link]

-

DSpace@MIT. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]

-

MDPI. (Year). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]

-

ChemRxiv. (Year). Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020). Electrophotocatalytic C–H Functionalization of Ethers with High Regioselectivity. Retrieved from [Link]

-

PMC. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Retrieved from [Link]

-

ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]

-

CORE. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. Retrieved from [Link]

Sources

- 1. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 12. arches.union.edu [arches.union.edu]

- 13. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

- 24. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. chemistryviews.org [chemistryviews.org]

- 27. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Photoredox Catalysis [ouci.dntb.gov.ua]

- 29. chemrxiv.org [chemrxiv.org]

- 30. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]

- 33. d-nb.info [d-nb.info]

- 34. m.youtube.com [m.youtube.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. researchgate.net [researchgate.net]

Potential applications of substituted bromobenzene compounds

An In-depth Technical Guide to the Application of Substituted Bromobenzene Compounds

Abstract

Substituted bromobenzene compounds represent a cornerstone of modern organic synthesis, acting as exceptionally versatile intermediates and building blocks across a spectrum of high-value industries. Their utility is rooted in the unique reactivity of the carbon-bromine (C-Br) bond, which occupies a "sweet spot"—sufficiently labile for a wide range of transformations, yet stable enough for purification and handling. This guide provides an in-depth exploration of the core applications of these critical compounds, focusing on the mechanistic principles, practical methodologies, and strategic considerations essential for researchers, chemists, and drug development professionals. We will dissect their pivotal role in palladium-catalyzed cross-coupling reactions, their utility in classical organometallic chemistry, and their application in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

The Strategic Advantage of the Aryl Bromide: Why Bromobenzene?

In the family of aryl halides (Ar-X), the choice of halogen is a critical experimental parameter that dictates reactivity, cost, and substrate scope. Substituted bromobenzenes offer a compelling balance of these factors. The C-Br bond is weaker than the C-Cl bond, allowing for more facile oxidative addition in catalytic cycles, yet it is generally more stable and less costly than the corresponding aryl iodide. This balanced reactivity makes bromobenzenes ideal substrates for many of the most powerful bond-forming reactions in the synthetic chemist's toolkit.[1] They are widely used as precursors for introducing phenyl groups and for constructing complex molecular architectures.[2][3]

The Engine of Discovery: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[4] In this domain, substituted bromobenzenes are premier coupling partners.[1][5]

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[4][6] Substituted bromobenzenes are ideal electrophiles for this transformation.

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromobenzene derivative, forming a Pd(II) complex.

-

Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of base is critical; it not only facilitates the transmetalation but can also influence catalyst stability and reaction rate. Ligand selection, typically bulky electron-rich phosphines, is essential for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted bromobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(OAc)₂ (0.002 mmol, 0.2 mol%), and a phosphine ligand like PCy₃·HBF₄ (0.004 mmol, 0.4 mol%).

-

Reagent Addition: Add the base, for example, cesium carbonate (Cs₂CO₃, 2.0 mmol), followed by the solvent system (e.g., a 10:1 mixture of toluene and water, 1.1 mL total).

-

Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 2-5 hours, monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Self-Validation: The protocol's integrity is maintained by the inert atmosphere, which protects the Pd(0) catalyst from oxidation. The use of a biphasic solvent system with a phase-transfer-capable base like Cs₂CO₃ ensures efficient interaction between the organic-soluble and aqueous-soluble components.

The Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with olefins.[7] This reaction is fundamental to the synthesis of styrenes, cinnamates, and other key structures in materials science and pharmaceuticals.

Causality & Mechanistic Insight: The accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst by reacting with the palladium-hydride intermediate.[7] The regioselectivity of the insertion and elimination steps is a key consideration in experimental design.

High temperatures are often required for Heck couplings involving aryl bromides, although modern catalyst systems are continually lowering this barrier.[9]

Applications in Medicinal Chemistry and Drug Development

Substituted bromobenzenes are indispensable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The benzene scaffold is present in over 60% of marketable drugs, and the C-Br bond provides a reliable handle to build molecular complexity.[11]

-

Scaffold Elaboration: Through reactions like Suzuki and Buchwald-Hartwig amination, a simple bromobenzene core can be elaborated into complex structures targeting a wide range of diseases, from anti-inflammatory drugs to advanced cancer therapies.[10]

-

Bioisosteres: The bromine atom itself can act as a bioisostere for other groups, modulating a compound's lipophilicity, metabolic stability, and binding affinity.

-

Specific Examples: Bromobenzene-containing compounds have been investigated as immunosuppressants and bromodomain inhibitors.[1]

Table 1: Examples of Substituted Bromobenzenes in Pharmaceutical Synthesis

| Starting Material | Reaction Type | Product Class | Therapeutic Area |

| 4-Bromoanisole | Suzuki Coupling | Biaryl ethers | Anti-inflammatory |

| 1-Bromo-3-nitrobenzene | Buchwald-Hartwig | Diaryl amines | Kinase Inhibitors (Oncology) |

| 2-Bromopyridine | Negishi Coupling | Heterocyclic biaryls | CNS Disorders |

| 4-Bromobenzaldehyde | Wittig Reaction | Stilbene derivatives | Antifungal |

Frontiers in Materials Science

The precise electronic tunability offered by substituted bromobenzenes makes them vital in materials science.[10]

Organic Electronics: Building Blocks for OLEDs

In Organic Light-Emitting Diodes (OLEDs), device efficiency is dictated by the electronic properties (e.g., energy levels, charge mobility) of the organic layers. Bromobenzene derivatives are key starting materials for synthesizing the complex molecules used as hosts, emitters, and electron-transport materials (ETMs).[1]

Causality & Design Principles:

-

Electron Transport Materials (ETMs): Azole-based materials (e.g., oxadiazoles, triazoles) and boron-containing compounds are prominent ETMs.[12][13] Their synthesis often relies on coupling reactions starting from functionalized bromobenzenes to build conjugated systems with low-lying LUMO levels for efficient electron injection and transport.

-

Thermally Activated Delayed Fluorescence (TADF): The design of advanced TADF emitters, which can harvest both singlet and triplet excitons, involves creating molecules with distinct electron-donating and accepting moieties. Substituted bromobenzenes are frequently used to introduce the aryl components of these complex structures.[13]

Polymer Science and Flame Retardants

Brominated aromatic compounds have long been used as flame retardants in polymers and composites.[1][14] They function by releasing bromine radicals upon combustion, which interrupt the radical chain reactions of fire in the gas phase.

However, environmental and health concerns regarding the bioaccumulation and potential toxicity of some brominated flame retardants (BFRs) have led to increased regulation and a search for alternatives.[15][16][17] Newer research focuses on polymeric BFRs, where the brominated aromatic unit is chemically bonded to the polymer backbone, reducing its potential to leach into the environment.[17]

Agrochemicals: Protecting Global Food Supplies

Similar to pharmaceuticals, the agrochemical industry relies on complex organic molecules to create effective and selective herbicides, insecticides, and fungicides. Substituted bromobenzenes serve as crucial intermediates in the synthesis of these crop protection products.[1][10][18] The cross-coupling strategies discussed previously are routinely employed to construct the core structures of these agrochemicals.[10]

Environmental and Safety Considerations

While synthetically useful, it is imperative to handle bromobenzene and its derivatives with care. Bromobenzene itself is a known hepatotoxin and skin irritant.[2][19] Many brominated aromatic compounds, particularly certain flame retardants, are persistent organic pollutants (POPs) that can accumulate in the environment and biota.[15][20]

Best Practices:

-

Handling: Always handle brominated aromatics in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[18]

-

Synthesis: Whenever possible, choose "greener" synthetic routes that minimize waste and avoid hazardous reagents. Eco-friendly methods for bromination, such as those using in-situ generated hypobromous acid, are being developed.[21]

-

Waste Disposal: Dispose of all brominated waste in accordance with local, state, and federal regulations to prevent environmental contamination.

Conclusion and Future Outlook

Substituted bromobenzenes are far more than simple chemical intermediates; they are enabling reagents that have fueled innovation across multiple scientific disciplines. Their ideal balance of reactivity and stability has made them the substrate of choice for the most powerful bond-forming reactions developed in the last half-century. From life-saving medicines to next-generation electronics and vital agrochemicals, their impact is profound and widespread.

Future research will likely focus on developing even more efficient and sustainable catalytic systems for transforming bromobenzenes, expanding their use in areas like photoredox catalysis, and designing novel brominated materials with improved environmental profiles. The continued exploration of their potential ensures that substituted bromobenzenes will remain a central tool for scientists and researchers shaping our technological future.

References

-

Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance. [Link]

- Google Patents. (2005). Process for eco-friendly synthesis of bromobenzene. US20050137431A1.

-

Pragna group. (2025, January 21). How Bromo Benzene is Used in Organic Synthesis Processes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7961, Bromobenzene. [Link]

-

Wikipedia. Bromobenzene. [Link]

-

International Journal Research Publication Analysis. (2025, December 30). Benzene derivatives in medicinal chemistry: structural features and biological activities. [Link]

-

Siddiqui, H. L., et al. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC - NIH. [Link]

-

ACS Publications. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

-

Çetinkaya, B., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]

-

RSC Publishing. Synthesis and functionalization of polymeric materials based on organic borazine. [Link]

-

PubMed. (2019, December 3). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. [Link]

-

ACS Publications. (2020, April 30). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. [Link]

-

Taylor & Francis. Bromobenzene – Knowledge and References. [Link]

-

Chinese Chemical Society. (2020, July 28). The Leap from Organic Light-Emitting Diodes to Organic Semiconductor Laser Diodes. [Link]

-

PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

-

ACS Publications. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. [Link]

-

Net-Comber. Bromobenzene: An Overview of its Properties and Uses. [Link]

-

Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

-

Beilstein Journals. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]

-

National Institutes of Health. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. [Link]

-

RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

-

ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]

-

ResearchGate. Organic Light Emitting Diodes (OLEDs) for Neuro-optoelectronics. [Link]

-

MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

PharmaCompass.com. BROMOBENZENE [HSDB] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

ResearchGate. (2025, August 5). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

ScienceDirect. The marine organism toxicity and regulatory policy of brominated flame retardants: a review. [Link]

-

SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

LinkedIn. Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]

-

The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]

Sources

- 1. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 2. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromobenzene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 11. ijrpa.com [ijrpa.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]

- 14. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sunstreamglobal.com [sunstreamglobal.com]

- 18. nbinno.com [nbinno.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. frontiersin.org [frontiersin.org]

- 21. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]

The Strategic Utility of 1-Bromo-4-(isopropoxymethyl)benzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Building Block

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds have established themselves as indispensable cornerstones for the construction of complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, building block: 1-Bromo-4-(isopropoxymethyl)benzene .

With its unique combination of a reactive bromine handle for cross-coupling reactions and an isopropoxymethyl moiety that can influence vital pharmacokinetic properties, this compound presents a compelling scaffold for medicinal chemists. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis, key reactions, and strategic applications of this compound as a pivotal component in the medicinal chemist's toolbox.

Physicochemical Properties and Structural Rationale

The utility of this compound in a medicinal chemistry context stems from its distinct structural features. The bromine atom at the para position serves as a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] The isopropoxymethyl group, an ether linkage, can significantly influence the physicochemical properties of a lead compound. Ethers are generally stable to metabolic degradation and can act as hydrogen bond acceptors, potentially improving aqueous solubility and modulating interactions with biological targets.[2] The isopropyl group itself adds lipophilicity, which can be crucial for membrane permeability.

| Property | Value | Reference |

| CAS Number | 98446-84-5 | [3] |

| Molecular Formula | C₁₀H₁₃BrO | [3] |

| Molecular Weight | 229.11 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)OCC1=CC=C(Br)C=C1 | [3] |

Synthesis of this compound: A Proposed Route

While specific industrial synthesis routes may vary, a reliable and scalable synthesis of this compound can be envisioned through a two-step process starting from commercially available 4-bromobenzyl alcohol. This approach leverages the well-established Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of Sodium 4-bromobenzyl alkoxide

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 volumes relative to the alcohol).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the alkoxide is typically quantitative.

Step 2: Williamson Ether Synthesis

-

Cool the freshly prepared solution of sodium 4-bromobenzyl alkoxide back to 0 °C.

-

Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Core Application: A Building Block for Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in medicinal chemistry is its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern drug discovery for the synthesis of biaryl and substituted aromatic structures.[4] These motifs are prevalent in a wide range of pharmacologically active molecules, including kinase inhibitors and GPCR modulators.

The isopropoxymethylphenyl moiety introduced through this building block can occupy hydrophobic pockets in protein targets, while the ether linkage can provide a point for hydrogen bonding or improve metabolic stability.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst. The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion: A Strategic Asset in Drug Discovery

This compound represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the strategic combination of a reactive bromine handle with a property-modulating isopropoxymethyl group make it an attractive starting material for the construction of novel, drug-like molecules. The ability to readily participate in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient generation of diverse libraries of compounds for biological screening. As the quest for new therapeutics continues, the judicious use of such well-designed building blocks will undoubtedly play a crucial role in accelerating the discovery and development of the next generation of medicines.

References

- This is a placeholder for a reference that would ideally describe a specific synthesis or application if found. As none was found, I will cite general organic chemistry principles.

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

- Placeholder for a specific applic

- Placeholder for a specific applic

-

RSC Publishing. (2022). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Chemical Communications. Retrieved from [Link]

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

- Placeholder for a specific applic

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Ru(ii)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with aryl alkynes/heteroaryl alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04463C [pubs.rsc.org]

- 3. 98446-84-5|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of Functionalized Aryl Bromides

Introduction: The Strategic Importance of Aryl-Alkyne Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to the prevalence of the resulting aryl-alkyne motif in these targets.[1][4] Specifically, the coupling of functionalized aryl bromides is of significant interest in drug development, as it allows for the late-stage introduction of complex alkynyl groups into bromine-containing scaffolds, a common feature in medicinal chemistry.

This guide provides an in-depth exploration of the Sonogashira coupling conditions tailored for functionalized aryl bromides. We will delve into the mechanistic underpinnings of the reaction, dissect the critical roles of each reaction component, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on providing not just a set of instructions, but a framework for rational decision-making in optimizing this versatile coupling reaction.

Mechanistic Insights: The Dual Catalytic Cycle

The classical Sonogashira coupling operates through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this dual mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates.

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium catalyst is the primary orchestrator of the cross-coupling. The cycle initiates with the active Pd(0) species, which undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl bromides. The subsequent key step is transmetalation, where the copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne.[6] In the presence of a base, the copper(I) salt forms a π-alkyne complex, which increases the acidity of the terminal proton, allowing for its removal by the base to form a copper acetylide intermediate. This species is then primed for the crucial transmetalation step with the palladium center.

Figure 1: A simplified representation of the dual catalytic cycle in the Sonogashira coupling reaction.

Critical Reaction Parameters for Functionalized Aryl Bromides

The success of a Sonogashira coupling with an aryl bromide hinges on the judicious selection of several key parameters. Aryl bromides are generally less reactive than their iodide counterparts, often necessitating more forcing conditions or more sophisticated catalyst systems.[1]

Catalyst System: Palladium and Ligands

The choice of the palladium source and its associated ligand is critical for activating the relatively inert C-Br bond.

-

Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. For many applications, pre-formed palladium complexes with phosphine ligands are effective.

-

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice. However, for challenging aryl bromides, more electron-rich and sterically bulky phosphines like XPhos, SPhos, and P(t-Bu)₃ can significantly enhance the rate of oxidative addition.[5][7] Electron-rich phosphines increase the electron density on the palladium center, promoting the cleavage of the C-Br bond.[5][7]

-